6-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine
Description
Molecular Formula: C₁₁H₁₀N₄ Molecular Weight: 198.22 g/mol Structure: Features a pyrazolo[3,4-b]quinoline scaffold with a methyl substituent at position 6 and an amine group at position 3 (Figure 1) .
Synthesis: Synthesized via cyclocondensation of 2-chloro-6-methylquinoline-3-carbaldehyde with hydrazine monohydrate, followed by functionalization to generate derivatives like N-acylhydrazones (e.g., compounds 6(a–t) in ) . The methyl group enhances steric and electronic properties, influencing binding affinity and metabolic stability.
Applications: Derivatives exhibit antimicrobial activity () and serve as intermediates in drug discovery, particularly for kinase inhibitors ().
Properties
IUPAC Name |
6-methyl-2H-pyrazolo[3,4-b]quinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-6-2-3-9-7(4-6)5-8-10(12)14-15-11(8)13-9/h2-5H,1H3,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOSJFGLKQAHTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(NN=C3N=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263931 | |
| Record name | 6-Methyl-1H-pyrazolo[3,4-b]quinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462067-00-1 | |
| Record name | 6-Methyl-1H-pyrazolo[3,4-b]quinolin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462067-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1H-pyrazolo[3,4-b]quinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 2-chloro-6-methylquinoline-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazoloquinoline . The reaction conditions often include the use of solvents such as tetrahydrofuran and the application of heat to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
6-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 6-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity . This interaction can trigger downstream effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinoline Core
6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-amine
- Molecular Formula : C₁₂H₁₂N₄
- Molecular Weight : 212.26 g/mol
- Key Difference : Ethyl group at position 6 instead of methyl.
- Impact : Increased lipophilicity may enhance membrane permeability but reduce solubility. The ethyl group could prolong half-life in vivo due to slower metabolic oxidation compared to methyl .
6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine
- Molecular Formula : C₁₂H₁₂N₄
- Molecular Weight : 212.26 g/mol
- Key Difference : Additional methyl at position 5.
- Impact: Enhanced steric bulk may limit off-target interactions while improving metabolic stability. Limited data on biological activity, but similar scaffolds are explored in kinase inhibition .
Core Heterocycle Modifications
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
- Molecular Formula : C₇H₈N₄
- Molecular Weight : 148.17 g/mol
- Key Difference: Pyridine ring replaces quinoline.
- Used as a pharmaceutical intermediate in tumor research ().
Parent Compound: 1H-Pyrazolo[3,4-b]quinolin-3-ylamine
- Molecular Formula : C₁₀H₈N₄
- Molecular Weight : 184.20 g/mol
- Key Difference : Lacks the 6-methyl group.
- Impact: Base structure for derivatization; condensation with aryl aldehydes yields antimicrobial imines (e.g., VIIIa-e in ).
Comparative Data Table
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The methyl derivative shows C=O stretches at 1741 cm⁻¹ (ester intermediates) and NH stretches at 3345–3256 cm⁻¹ (hydrazide formation) .
- ¹H NMR : Aromatic protons resonate at 7.62–8.56 ppm, with methylene protons at 5.44 ppm in ester derivatives .
- Solubility: Quinoline derivatives generally exhibit lower aqueous solubility than pyridine analogs due to higher hydrophobicity.
Biological Activity
6-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazoloquinoline core structure, characterized by a methyl group at the 6-position. This structural configuration influences its reactivity and biological interactions. The molecular formula is , with a melting point ranging from 279°C to 281°C .
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets:
- Protein Kinase Inhibition : The compound acts as an inhibitor of tropomyosin receptor kinases (TRKs), which play crucial roles in cancer progression and cellular signaling pathways . By inhibiting these kinases, the compound can modulate cell growth and apoptosis.
- Nucleic Acid Interaction : Preliminary studies suggest that this compound may intercalate with DNA, potentially disrupting normal gene expression and replication processes .
Biological Activities
Research has indicated that this compound exhibits various biological activities:
- Anticancer Properties : It has shown promise as an apoptosis inducer in cancer cells. For example, related compounds in the pyrazolo[3,4-b]quinoline series have demonstrated EC50 values ranging from 30 to 700 nM against various human solid tumors .
- Antimicrobial Activity : There are indications that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections .
Table 1: Summary of Biological Activities
Case Studies
- Apoptosis Induction : A study highlighted the structure-activity relationship (SAR) of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines. Compounds from this series exhibited potent activity in inducing apoptosis in cancer cells with EC50 values as low as 30 nM .
- Inhibition of TRKs : Research focusing on the inhibition of TRKs demonstrated that derivatives of pyrazolo[3,4-b]quinolin-3-ylamine could effectively inhibit these enzymes, leading to reduced cell proliferation in cancer models .
Future Directions
Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer and antimicrobial effects.
- Clinical Trials : Evaluating the safety and efficacy of this compound in clinical settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
